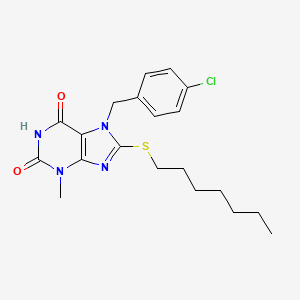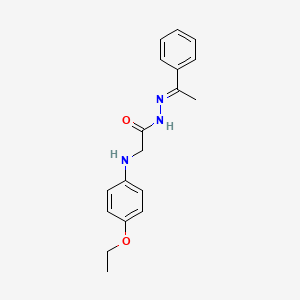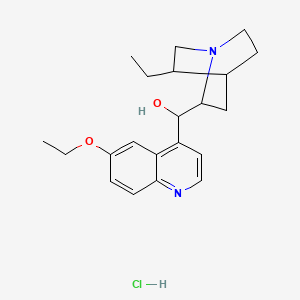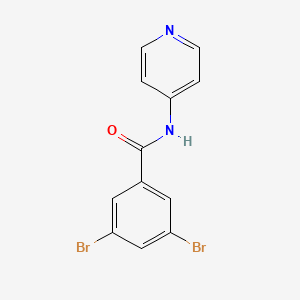
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl and methoxy groups attached to an indene-dione core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-methoxybenzaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by cyclization to form the indene-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, and other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxybenzoic acid
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-5-methoxyacetophenone
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-1H-indene-1,3(2H)-dione stands out due to its indene-dione core, which imparts unique chemical and physical properties
Properties
CAS No. |
71917-43-6 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxy-5-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O5/c1-21-9-6-7-13(17)12(8-9)16(20)14(18)10-4-2-3-5-11(10)15(16)19/h2-8,17,20H,1H3 |
InChI Key |
YBVSRMICQGBHNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11993379.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
![(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)

![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)


![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)

![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)
